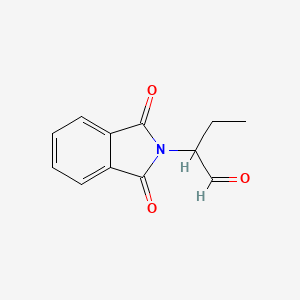

2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo-

Beschreibung

The compound 2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo- features a central isoindole core substituted with a 1,3-dioxo group and an alpha-ethyl acetaldehyde side chain. This structure confers unique chemical reactivity due to the electron-withdrawing dioxo groups and the aldehyde functionality, which is rare among isoindole derivatives.

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)butanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWJZDDUYSTIQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo- typically involves multi-step organic reactions One common method starts with the condensation of phthalic anhydride with an appropriate amine to form the isoindole core

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used in hydrogenation steps, while oxidation reactions may utilize reagents like potassium permanganate or chromium trioxide under controlled conditions to ensure the desired product is obtained with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Cycloaddition Reactions : Isoindoles can be synthesized via Diels-Alder reactions involving dienophiles like maleimides or acrylates .

- Ring Transformation : This method involves the conversion of simpler precursors into isoindole structures through intramolecular cyclization processes .

- Gold-Catalyzed Reactions : Recent advancements have shown that gold-catalyzed cyclizations can yield isoindole derivatives efficiently under mild conditions .

Biological Applications

Recent studies have highlighted the promising biological activities of isoindole derivatives, including antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that isoindole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds derived from isoindole structures showed inhibition zones comparable to standard antibiotics like gentamicin .

- Specific derivatives were found to be effective against Leishmania tropica, surpassing traditional treatments .

Antioxidant Properties

Isoindole derivatives have been evaluated for their free radical scavenging capabilities. One study reported an IC50 value of 1.174 μmol/mL for a particular derivative, indicating strong antioxidant potential .

Anticancer Activity

The anticancer properties of isoindole derivatives have been extensively studied:

- Compounds demonstrated antiproliferative effects on human cancer cell lines (e.g., Caco-2 and HCT-116), inducing apoptosis and cell cycle arrest .

- Structure-activity relationship (SAR) studies suggest that lipophilicity enhances their anticancer efficacy .

Case Study 1: Antileishmanial Activity

A series of isoindole derivatives were tested for their efficacy against Leishmania tropica. The most effective compound exhibited an IC50 value of 0.0478 μmol/mL, indicating a potential new avenue for treating leishmaniasis that could outperform existing therapies .

Case Study 2: Antimicrobial Efficacy

In a comparative study against bacterial strains, several isoindole derivatives were synthesized and tested. The results showed that certain compounds had inhibition zones larger than those produced by conventional antibiotics at the same concentrations, highlighting their potential as new antimicrobial agents .

Wirkmechanismus

The compound exerts its effects through various molecular mechanisms, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The specific pathways involved can vary, but often include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Aldehyde vs. Carboxylic Acid Derivatives

- Target Compound : The aldehyde group (-CHO) at the alpha position enhances electrophilicity, enabling nucleophilic addition reactions (e.g., Schiff base formation).

- Analog : 2H-Isoindole-2-acetic acid derivatives (e.g., CAS 19506-87-7) replace the aldehyde with a carboxylic acid (-COOH), increasing hydrogen-bonding capacity and stability but reducing reactivity .

- Coordination Chemistry : Tin complexes of similar acetic acid derivatives (e.g., 1,3-dioxo-α-substituted-2H-isoindole-2-acetic acids) demonstrate metal-binding capabilities, suggesting the target compound’s aldehyde group could form unique coordination geometries with transition metals .

Substituent Effects at the Alpha Position

- Halogenated Derivatives (CAS 831220-02-1) : A 3,4-dichlorophenyl group adds steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic binding pockets in drug design .

Aldehyde-Specific Reactivity

The aldehyde group in the target compound enables:

- Condensation Reactions : Formation of imines or hydrazones for pharmaceutical prodrugs.

- Polymer Crosslinking: Potential use in thermosetting resins, analogous to benzoxazine curing systems that exhibit controlled volume changes during polymerization .

Comparison with Ester and Amide Derivatives

- Ethyl Ester (CAS 22509-74-6) : The ester group (-COOR) offers hydrolytic stability under physiological conditions, making it suitable for sustained-release formulations. HPLC analysis (LogP = 1.53) indicates moderate lipophilicity, whereas the target’s aldehyde may exhibit higher polarity .

- Acetamide Derivatives (CAS 1552267-05-6): The amide group (-CONHR) enhances metabolic stability and is prevalent in protease inhibitors.

Physicochemical Properties

| Property | Target Compound (Alpha-Ethyl Aldehyde) | CAS 41440-64-6 (Aminobutyl) | CAS 19506-87-7 (Methyl Acetic Acid) |

|---|---|---|---|

| Molecular Weight | ~276 (estimated) | 276.29 | 219.20 |

| LogP (Predicted) | 1.8–2.2 | -0.24 | 1.53 |

| Functional Group | Aldehyde (-CHO) | Amine (-NH2) | Carboxylic Acid (-COOH) |

| Key Applications | Coordination chemistry, crosslinking | Drug delivery | Polymer intermediates |

Biologische Aktivität

2H-Isoindole-2-acetaldehyde, alpha-ethyl-1,3-dihydro-1,3-dioxo- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, cytotoxicity against cancer cell lines, and interactions with various biological targets.

Chemical Structure

The compound features a unique isoindole structure combined with a dioxo moiety, which is crucial for its biological activity. The chemical formula can be represented as:

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of various isoindole derivatives. For instance, compounds similar to 2H-Isoindole-2-acetaldehyde have shown significant antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The results indicated that these compounds effectively scavenge free radicals, which is essential for preventing oxidative stress-related diseases .

Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that 2H-Isoindole-2-acetaldehyde exhibits cytotoxic effects against several cancer cell lines. Notably, it was tested against human glioblastoma (U251) and melanoma (WM793) cells. The compound's IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity .

Interaction with Biological Targets

The compound interacts with key biological targets involved in inflammation and cancer progression:

- Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which may have implications in neurodegenerative diseases.

- Cyclooxygenase-2 (COX-2) : As an anti-inflammatory target, inhibition of COX-2 can reduce inflammation and pain.

- Nuclear Factor Kappa B (NF-kB) : This transcription factor plays a pivotal role in regulating immune response and cell survival. Compounds that inhibit NF-kB can potentially reduce cancer cell proliferation .

Study 1: Antioxidant Evaluation

A study conducted on various derivatives of isoindole assessed their antioxidant capabilities. The most active compound in the series exhibited an IC50 value of 12 µM against DPPH radicals. This study highlights the potential of isoindole derivatives as therapeutic agents for oxidative stress-related conditions.

Study 2: Cytotoxicity Assay

In another investigation, 2H-Isoindole-2-acetaldehyde was tested against multiple cancer cell lines. The findings revealed that it significantly inhibited cell viability in U251 cells with an IC50 of approximately 15 µM. This suggests a promising avenue for developing new anticancer therapies based on this compound.

Data Summary Table

| Biological Activity | IC50 Value (µM) | Cell Line/Method |

|---|---|---|

| Antioxidant Activity | 12 | DPPH Scavenging |

| Cytotoxicity | 15 | U251 Glioblastoma |

| Cytotoxicity | 18 | WM793 Melanoma |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2H-isoindole-2-acetaldehyde derivatives?

- Methodological Answer : The synthesis often involves phthalimide intermediates and alkylation reactions. For example, one-pot reactions using phthalic anhydride and ethylamine derivatives under controlled pH and temperature conditions (e.g., 60–80°C, anhydrous solvent systems) can yield high-purity products. Key steps include protecting group strategies (e.g., phthaloyl groups) and purification via column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the isoindole core and substituent positions. For instance, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional structural validation .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

- Methodological Answer : Use anhydrous solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar). For hygroscopic intermediates like α-ethyl-acetaldehyde derivatives, immediate derivatization (e.g., forming stable acetals) or storage at -20°C in sealed vials is recommended .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for isoindole derivative formation?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O or deuterated reagents) and kinetic studies help track intermediates. Computational methods (DFT calculations) can model transition states, particularly for cyclization steps. For example, density functional theory (DFT) at the B3LYP/6-31G* level has been used to predict regioselectivity in isoindole ring closure .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). For instance, discrepancies in cytotoxicity may arise from residual solvents or impurities; orthogonal analytical methods (e.g., LC-MS, NMR) are critical. Comparative studies using reference compounds (e.g., known kinase inhibitors) can contextualize results .

Q. How can enantiomeric purity be achieved in chiral isoindole derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) enable enantioselective synthesis. For example, (S)-ethyl derivatives have been synthesized using L-proline-mediated asymmetric alkylation, with enantiomeric excess (ee) verified via chiral HPLC .

Q. What are the challenges in scaling up isoindole synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.